![molecular formula C17H14N4O2S B2448194 2-benzamido-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide CAS No. 941990-30-3](/img/structure/B2448194.png)
2-benzamido-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide
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Overview
Description
“2-benzamido-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide” is a compound that belongs to the thiazole family . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found in many potent biologically active compounds and have diverse biological activities .
Scientific Research Applications
- Thiazoles have been investigated for their antimicrobial properties. While specific studies on this compound are limited, related thiazole derivatives have shown promise as antimicrobial agents .
- Thiazoles exhibit antitumor and cytotoxic effects. For instance, researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and found potent cytotoxicity against prostate cancer cells .
Antimicrobial Activity
Antitumor and Cytotoxic Activity
!Thiazole
Image: Thiazole structure
Kashyap, S. J., Garg, V. K., Sharma, P. K., Kumar, N., Dudhe, R., & Gupta, J. K. (2012). Thiazoles: having diverse biological activities. Medicinal Chemistry Research, 21(12), 2123–2132. Link
Mechanism of Action
Target of Action
The primary target of 2-benzamido-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide is CK1δ , a member of the casein kinase 1 (CK1) family . The CK1 family is a highly conserved ubiquitously expressed serine/threonine protein kinase family .
Mode of Action
The compound acts as a potent and specific inhibitor of CK1δ . It exhibits high affinity towards CK1δ, inhibiting it at a concentration of 0.040 μM . The compound binds to CK1δ, as demonstrated by X-ray analysis .
Biochemical Pathways
CK1 isoforms phosphorylate many different substrates bearing either a canonical or a non-canonical consensus sequence . They are involved in the regulation of many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation . By inhibiting CK1δ, the compound can potentially affect these pathways.
Pharmacokinetics
Its potent inhibitory action on ck1δ suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s inhibition of CK1δ has been shown to inhibit the proliferation of tumor cell lines in a dose and cell line-specific manner . This suggests that it may have potential therapeutic applications in the treatment of cancer.
properties
IUPAC Name |
2-benzamido-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-15(13-6-2-1-3-7-13)21-17-20-14(11-24-17)16(23)19-10-12-5-4-8-18-9-12/h1-9,11H,10H2,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPUAVKIFZYYTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzamido-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide |
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